molecular formula C20H19N3O3S B2595830 4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392253-32-6

4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2595830
CAS No.: 392253-32-6
M. Wt: 381.45
InChI Key: FVYNQXDOIDDVFW-UHFFFAOYSA-N
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Description

  • Methoxy groups are introduced via methylation reactions, typically using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
  • Coupling with Benzamide

    • The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide derivatives.
    • This step may utilize coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
  • Industrial Production Methods

    Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route includes:

    • Formation of the Thieno[3,4-c]pyrazole Core

      • Starting from a suitable thienopyrazole precursor, the core structure is synthesized through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases, and high temperatures to facilitate ring closure.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
      • Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
    • Reduction

      • Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.
      • Typical reducing agents are lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
    • Substitution

      • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
      • Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.

    Major Products

      Oxidation: Methoxy groups oxidized to aldehydes or acids.

      Reduction: Benzamide reduced to an amine.

      Substitution: Aromatic rings substituted with nitro or halogen groups.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in catalytic reactions, potentially enhancing the activity and selectivity of metal catalysts.

      Material Science: Its unique structure makes it a candidate for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology and Medicine

      Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

      Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industry

      Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

      Polymer Science: Potential use in the development of novel polymers with specific electronic or mechanical properties.

    Mechanism of Action

    The mechanism of action for 4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy groups and the thieno[3,4-c]pyrazole core could facilitate binding through hydrogen bonding, hydrophobic interactions, and π-π stacking.

    Comparison with Similar Compounds

    Similar Compounds

      4-methoxy-N-(4-methoxyphenyl)benzamide: Lacks the thieno[3,4-c]pyrazole core, potentially less active in certain applications.

      Thieno[3,4-c]pyrazole derivatives: Similar core structure but different substituents, which can alter their chemical and biological properties.

    Uniqueness

    • The combination of methoxy groups and the thieno[3,4-c]pyrazole core in 4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide provides a unique set of properties, making it versatile for various applications in chemistry, biology, and industry.

    Properties

    IUPAC Name

    4-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H19N3O3S/c1-25-15-7-3-13(4-8-15)20(24)21-19-17-11-27-12-18(17)22-23(19)14-5-9-16(26-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FVYNQXDOIDDVFW-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H19N3O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    381.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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